molecular formula C21H17N2OP B12596886 5-[3-(Diphenylphosphoryl)phenyl]-1H-pyrazole CAS No. 877129-26-5

5-[3-(Diphenylphosphoryl)phenyl]-1H-pyrazole

Cat. No.: B12596886
CAS No.: 877129-26-5
M. Wt: 344.3 g/mol
InChI Key: DNLOZOKHRWVHFW-UHFFFAOYSA-N
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Description

5-[3-(Diphenylphosphoryl)phenyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered aromatic rings containing two nitrogen atoms at positions 1 and 2 This specific compound is characterized by the presence of a diphenylphosphoryl group attached to the phenyl ring, which is further connected to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Diphenylphosphoryl)phenyl]-1H-pyrazole typically involves the reaction of 3-(diphenylphosphoryl)benzaldehyde with hydrazine hydrate under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Diphenylphosphoryl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding phosphine oxides.

    Reduction: Formation of diphenylphosphine derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

5-[3-(Diphenylphosphoryl)phenyl]-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 5-[3-(Diphenylphosphoryl)phenyl]-1H-pyrazole involves its interaction with molecular targets, such as enzymes or receptors. The diphenylphosphoryl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The pyrazole ring can also participate in π-π stacking interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris[3-(diphenylphosphoryl)phenyl]-1,3,5-triazine: Another compound with a diphenylphosphoryl group, but with a triazine ring instead of a pyrazole ring.

    Diphenylphosphoryl azide: Contains the diphenylphosphoryl group but with an azide functional group.

Uniqueness

5-[3-(Diphenylphosphoryl)phenyl]-1H-pyrazole is unique due to its specific combination of the pyrazole ring and the diphenylphosphoryl group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

CAS No.

877129-26-5

Molecular Formula

C21H17N2OP

Molecular Weight

344.3 g/mol

IUPAC Name

5-(3-diphenylphosphorylphenyl)-1H-pyrazole

InChI

InChI=1S/C21H17N2OP/c24-25(18-9-3-1-4-10-18,19-11-5-2-6-12-19)20-13-7-8-17(16-20)21-14-15-22-23-21/h1-16H,(H,22,23)

InChI Key

DNLOZOKHRWVHFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC(=C3)C4=CC=NN4

Origin of Product

United States

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